molecular formula C16H16N4OS B5739662 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5739662
M. Wt: 312.4 g/mol
InChI Key: KZHTYDYICBWCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine, also known as MMBTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure, making it a potential candidate for various biological applications.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of fungal and cancer cells. 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been shown to inhibit the activity of the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol, a critical component of fungal cell membranes.
Biochemical and physiological effects:
2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal growth and the induction of apoptosis in cancer cells. Additionally, 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high purity and yield, making it a suitable candidate for various biological assays. Additionally, 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are various future directions for research involving 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the development of new antifungal drugs based on the structure of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine. Additionally, further research is needed to understand the mechanism of action of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine fully and to identify potential targets for the development of new cancer treatments. Finally, research is needed to investigate the potential use of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, and has been shown to exhibit potent antifungal, antitumor, and anti-inflammatory properties. While there are limitations to using 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments, its high purity and yield make it a suitable candidate for various biological assays. Finally, there are various future directions for research involving 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine, including the development of new antifungal drugs and the investigation of its potential use in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves a multistep process that includes the reaction of 4-methoxybenzyl chloride with sodium thiocyanate to form 4-methoxybenzyl thiocyanate. This intermediate is then reacted with 2-chloro-5-methylpyridine to yield the final product, 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine. The synthesis of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been optimized to produce high yields and purity, making it a suitable candidate for various research applications.

Scientific Research Applications

2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is in the field of medicinal chemistry. It has been shown to exhibit potent antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal drugs. Additionally, 2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

2-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-15(14-5-3-4-10-17-14)18-19-16(20)22-11-12-6-8-13(21-2)9-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHTYDYICBWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

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